7-OH-Cyclofarnes-EO

Description

This absence of data prevents a scientifically valid introduction or comparison. To proceed, authoritative sources (e.g., peer-reviewed studies, patents, or technical databases) containing details about this compound are required.

Properties

CAS No. |

145631-62-5 |

|---|---|

Molecular Formula |

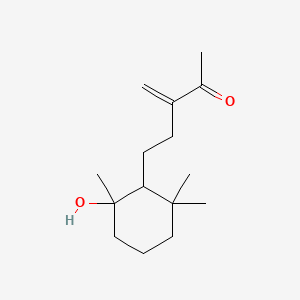

C15H26O2 |

Molecular Weight |

238.371 |

IUPAC Name |

5-(2-hydroxy-2,6,6-trimethylcyclohexyl)-3-methylidenepentan-2-one |

InChI |

InChI=1S/C15H26O2/c1-11(12(2)16)7-8-13-14(3,4)9-6-10-15(13,5)17/h13,17H,1,6-10H2,2-5H3 |

InChI Key |

URVNWRGNXHDYNR-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=C)CCC1C(CCCC1(C)O)(C)C |

Synonyms |

7-hydroxy-6,11-cyclofarnes-3(15)-en-2-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of specific information on 7-OH-Cyclofarnes-EO in the provided evidence, a direct comparison with analogous compounds cannot be conducted. However, the evidence includes data on structurally or functionally related compounds, such as alkylphenol ethoxylates (APEOs) and ethoxylated alcohols, which may share some industrial or environmental properties. Below is an analysis of these compounds for contextual reference:

Table 1: Comparison of Ethoxylated Compounds from Evidence

Key Differences:

Chemical Structure: APEOs (e.g., 26027-38-3) contain a phenolic ring linked to ethoxylate chains, while ethoxylated alcohols (e.g., 68131-39-5) lack aromatic groups. Sodium lauryl sulfate is a sulfate ester, distinct from ethoxylates.

Environmental Impact: APEOs degrade into toxic metabolites (e.g., nonylphenol), leading to endocrine disruption in aquatic life . Ethoxylated alcohols (C12-15) are less persistent but may still contribute to surfactant pollution in water systems .

Regulatory Status: APEOs are restricted in the EU and North America due to ecotoxicity . Ethoxylated alcohols face fewer restrictions but are scrutinized for biodegradability.

Limitations of the Provided Evidence

- focuses on 7-Chloro-3-methyl-1H-indole-2-carboxylic acid , an indole derivative unrelated to 7-OH-Cyclofarnes-EO .

Recommendations for Further Research

To address the query accurately, the following steps are critical:

Obtain the CAS number or IUPAC name of 7-OH-Cyclofarnes-EO to locate precise chemical data.

Consult specialized databases (e.g., SciFinder, Reaxys) for peer-reviewed studies on its synthesis, properties, and industrial uses.

Compare its biodegradability, toxicity, and surfactant efficiency with APEOs or other ethoxylates if structural similarities exist.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.